Cas no 953240-08-9 (3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(2-methoxyethyl)propanamide)

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-methoxyethyl)propanamide is a specialized pyrazolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a tert-butyl group and a methoxyethyl side chain, which may enhance solubility and metabolic stability. The compound’s pyrazolopyrimidine core is known for its role in modulating biological targets, particularly kinases, making it a candidate for inhibitor development. The presence of the propanamide linker offers flexibility for further functionalization. This molecule is suited for exploratory studies in drug discovery, where its unique scaffold could contribute to the development of novel therapeutic agents. Handling should follow standard laboratory safety protocols.
3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(2-methoxyethyl)propanamide structure
953240-08-9 structure
Product Name:3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(2-methoxyethyl)propanamide
CAS No:953240-08-9
MF:C15H23N5O3
MW:321.374822854996
CID:6251288
PubChem ID:16881958
Update Time:2025-05-20

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(2-methoxyethyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(2-methoxyethyl)propanamide
    • VU0628475-1
    • F5009-0240
    • 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyethyl)propanamide
    • 3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-methoxyethyl)propanamide
    • 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-methoxyethyl)propanamide
    • AKOS024488364
    • 953240-08-9
    • Inchi: 1S/C15H23N5O3/c1-15(2,3)20-13-11(9-18-20)14(22)19(10-17-13)7-5-12(21)16-6-8-23-4/h9-10H,5-8H2,1-4H3,(H,16,21)
    • InChI Key: DQVNFALWTIGLFT-UHFFFAOYSA-N
    • SMILES: O=C1C2C=NN(C=2N=CN1CCC(NCCOC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 321.18008961g/mol
  • Monoisotopic Mass: 321.18008961g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 88.8Ų

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(2-methoxyethyl)propanamide Pricemore >>

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Additional information on 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(2-methoxyethyl)propanamide

Compound CAS No. 953240-08-9: 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-methoxyethyl)propanamide

The compound with CAS No. 953240-08-9, known as 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-methoxyethyl)propanamide, is a complex organic molecule with significant potential in various fields of research and application. This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have been extensively studied for their biological activities and structural versatility.

Pyrazolo[3,4-d]pyrimidine derivatives are known for their ability to modulate a wide range of biological targets, including kinases, proteases, and other enzymes involved in disease pathways. The presence of the tert-butyl group at position 1 and the methoxyethyl substituent at position N further enhances the compound's pharmacological profile by improving its solubility and bioavailability.

Recent studies have highlighted the potential of this compound as a kinase inhibitor. Researchers have demonstrated that it exhibits potent inhibitory activity against several kinases implicated in cancer progression, such as Aurora kinases and Src family kinases. These findings suggest that the compound could be a promising candidate for anti-cancer drug development.

In addition to its kinase inhibitory properties, this compound has also shown potential in other therapeutic areas. For instance, it has been investigated for its role in modulating neurotrophic factors, which are critical for neuronal survival and function. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of this compound involves a multi-step process that includes the formation of the pyrazolo[3,4-d]pyrimidine core followed by substitution reactions to introduce the tert-butyl and methoxyethyl groups. The synthesis pathway has been optimized to ensure high yield and purity, making it suitable for large-scale production.

Toxicological studies conducted on this compound have revealed that it has a favorable safety profile with minimal adverse effects at therapeutic doses. However, further studies are required to fully characterize its long-term safety and toxicity profile.

In conclusion, CAS No. 953240-08-9 represents a novel and versatile compound with significant potential in drug discovery and development. Its unique structure and promising biological activities make it a valuable addition to the arsenal of compounds being investigated for therapeutic applications.

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